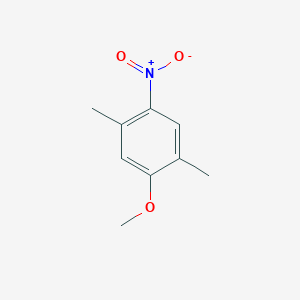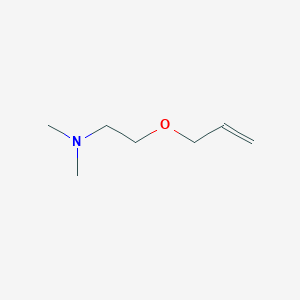
n,n-Dimethyl-2-(prop-2-en-1-yloxy)ethanamine
Vue d'ensemble
Description
“n,n-Dimethyl-2-(prop-2-en-1-yloxy)ethanamine” is a type of amine, which is a class of organic compounds that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines like “n,n-Dimethyl-2-(prop-2-en-1-yloxy)ethanamine” can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves SN2 reactions of alkyl halides with ammonia or other amines . More complex amines may require additional steps such as reductive amination of aldehydes or ketones .Molecular Structure Analysis
The molecular structure of “n,n-Dimethyl-2-(prop-2-en-1-yloxy)ethanamine” can be determined using various spectroscopic techniques. The InChI string for a similar compound, “N,N-Dimethyl-2-propyn-1-amine”, is "InChI=1S/C5H9N/c1-4-5-6(2)3/h1H,5H2,2-3H3" .Chemical Reactions Analysis
Amines like “n,n-Dimethyl-2-(prop-2-en-1-yloxy)ethanamine” can undergo a variety of chemical reactions. They can react with alkyl halides in an SN2 reaction to form larger amines . They can also undergo reductive amination with aldehydes or ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “n,n-Dimethyl-2-(prop-2-en-1-yloxy)ethanamine” can be determined using various analytical techniques. For example, NMR spectroscopy can be used to determine the chemical environment of the hydrogen atoms in the molecule .Applications De Recherche Scientifique
Corrosion Inhibition in Materials Engineering
Research has revealed applications of certain cadmium(II) Schiff base complexes, which include ligands like N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine, in the field of materials engineering. These complexes demonstrate notable corrosion inhibition properties on mild steel, particularly in acidic environments. The effectiveness of these complexes in protecting steel surfaces from corrosion was substantiated through electrochemical impedance spectroscopy, potentiodynamic polarization, and field emission scanning electron microscopy (FE-SEM) analyses. This finding bridges coordination inorganic chemistry with materials and corrosion engineering (Das et al., 2017).
Biochemical Pharmacology
In biochemical pharmacology, studies have been conducted on certain psychoactive substances that are structurally related to n,n-Dimethyl-2-(prop-2-en-1-yloxy)ethanamine. For instance, research on substituted 2,5-dimethoxy-N-benzylphenethylamines, which are similar in structure, have provided insights into their interactions with serotonin receptors. This research is crucial in understanding the pharmacological properties and potential therapeutic applications of these compounds (Eshleman et al., 2018).
Cytochrome P450 Enzyme Metabolism
In the realm of drug metabolism, significant research has focused on the role of cytochrome P450 enzymes in the metabolism of related compounds, such as NBOMe compounds. Understanding the metabolic pathways of these substances has important implications for pharmacokinetics and drug-drug interactions (Nielsen et al., 2017).
Analytical Chemistry and Toxicology
In analytical chemistry and toxicology, research has been conducted on methods for detecting and quantifying related NBOMe compounds in biological samples, such as human serum. This is crucial for clinical toxicology testing and understanding the toxicological profile of these substances (Poklis et al., 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
N,N-dimethyl-2-prop-2-enoxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-6-9-7-5-8(2)3/h4H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYONRCXBJKEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293977 | |
| Record name | n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-prop-2-enoxyethanamine | |
CAS RN |
3205-11-6 | |
| Record name | NSC93255 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,n-dimethyl-2-(prop-2-en-1-yloxy)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3051126.png)
![[1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-phenyltriazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3051127.png)

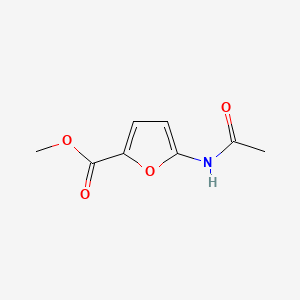
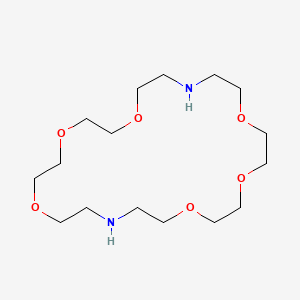
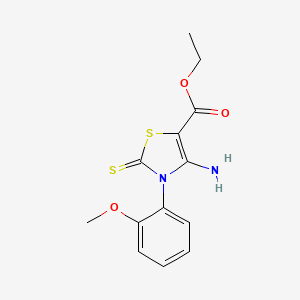


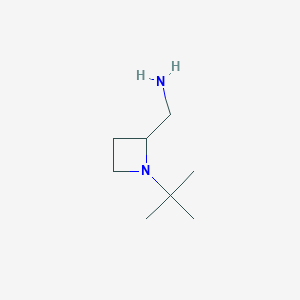


![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)
